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Compound of Interest

Compound Name: 4-Butoxy-2-methyl-1-nitrobenzene

Cat. No.: B8408712 Get Quote

Executive Summary
4-Butoxy-2-methyl-1-nitrobenzene (also identified as 5-Butoxy-2-nitrotoluene) is a

specialized nitroaromatic ether used primarily as a high-value intermediate in medicinal

chemistry. It serves as the direct precursor to 4-Butoxy-2-methylaniline (CAS 150748-89-3), a

key building block for synthesizing 5-alkoxy-2-methylindoles. These indole scaffolds are central

to the development of Indolyl-Pyridinyl-Propenones, a class of small molecules investigated for

their ability to induce methuosis (non-apoptotic cell death) and disrupt microtubule

polymerization in glioblastoma multiforme (GBM) cells.

This guide provides a validated synthesis protocol, characterization data, and a strategic

overview of its role in drug discovery pipelines.
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Property Detail

Chemical Name 4-Butoxy-2-methyl-1-nitrobenzene

IUPAC Name 1-Butoxy-3-methyl-4-nitrobenzene

Common Synonyms
5-Butoxy-2-nitrotoluene; Compound 4d (in

literature)

Molecular Formula

Molecular Weight 209.24 g/mol

SMILES CCCCOc1ccc([O-])c(C)c1

CAS Number (Precursor) 2581-34-2 (3-Methyl-4-nitrophenol)

CAS Number (Derivative) 150748-89-3 (4-Butoxy-2-methylaniline)

Physical State Yellow Oil

Solubility
Soluble in Dichloromethane (DCM), Ethyl

Acetate, DMSO

Validated Synthesis Protocol
The synthesis of 4-Butoxy-2-methyl-1-nitrobenzene is achieved via the O-alkylation of 3-

methyl-4-nitrophenol. This protocol is optimized for high yield (>95%) and purity, minimizing

side reactions common in nitroaromatic chemistry.

Reaction Scheme
The transformation involves a nucleophilic substitution (

) where the phenoxide ion attacks 1-bromobutane.
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Figure 1: Synthetic pathway from commercial starting material to the aniline derivative.

Step-by-Step Methodology
Reagents:

Substrate: 3-Methyl-4-nitrophenol (1.0 eq)

Alkylating Agent: 1-Bromobutane (1.2 - 1.5 eq)

Base: Potassium Carbonate (

, 2.0 eq, anhydrous)

Solvent: 2-Butanone (Methyl Ethyl Ketone, MEK)

Procedure:

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser,

dissolve 3-methyl-4-nitrophenol (e.g., 1.53 g, 10.0 mmol) in 2-butanone (30 mL).

Addition: Add anhydrous

(2.76 g, 20.0 mmol) followed by 1-bromobutane (1.6 mL, 15.0 mmol).

Reaction: Heat the mixture to reflux (
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) with vigorous stirring. Monitor via TLC (20% EtOAc/Hexanes) until the starting phenol is
consumed (typically 4–6 hours).

Workup:

Cool the reaction mixture to room temperature.

Filter off the inorganic salts (

, excess

).

Concentrate the filtrate under reduced pressure.

Partition the residue between Dichloromethane (DCM) (150 mL) and Water (150 mL).

Separate the organic layer, dry over anhydrous

or

, and filter.

Isolation: Remove the solvent in vacuo to yield 4-Butoxy-2-methyl-1-nitrobenzene as a

yellow oil.

Typical Yield: 2.0 g (99%).

Purification: The crude product is typically pure enough for the next step. If necessary,

purify via silica gel chromatography (10-20% EtOAc/Hexanes).

Analytical Characterization
TLC:

(20% EtOAc/Hexanes).

NMR (600 MHz,

):
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8.09–8.07 (d, 1H, Ar-H ortho to nitro)

6.80–6.78 (m, 2H, Ar-H meta to nitro)

4.05 (t, 2H,

)

2.63 (s, 3H,

)

1.83–1.78 (m, 2H,

)

1.53–1.47 (m, 2H,

)

0.99 (t, 3H,

)

Applications in Drug Development
This compound acts as the "gateway" intermediate for introducing a lipophilic butoxy chain at

the 5-position of an indole ring. This substitution pattern is critical for modulating the biological

activity of Chalcone-mimetic drugs.

Downstream Workflow: Indole Synthesis
The primary utility of 4-Butoxy-2-methyl-1-nitrobenzene is its conversion into 4-Butoxy-2-

methylaniline, which is subsequently cyclized to form substituted indoles.
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Figure 2: The role of the intermediate in the synthesis of anticancer agents targeting

Glioblastoma Multiforme (GBM).

Therapeutic Relevance
Research indicates that extending the alkoxy chain length (e.g., from methoxy to butoxy) at the

5-position of the indole ring can switch the mechanism of action:

Methuosis: A non-apoptotic cell death characterized by the accumulation of macropinosome-

derived vacuoles.
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Microtubule Disruption: The butoxy derivative (Compound 4d precursor) leads to analogs

that destabilize microtubules, showing increased cytotoxicity in drug-resistant cancer lines.

Safety & Handling
As a nitroaromatic compound, standard safety protocols must be strictly enforced.

Hazards: Potential skin and eye irritant.[1] Nitro compounds can be explosive if heated under

confinement or subjected to shock, although this specific ether is relatively stable.

Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon) to prevent

oxidation or hydrolysis.

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.

Disposal: Dispose of as hazardous organic waste (halogen-free).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [4-Butoxy-2-methyl-1-nitrobenzene: Technical Guide &
Synthesis Protocol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8408712#4-butoxy-2-methyl-1-nitrobenzene-cas-
number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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